alpha-Methylbenzylaminobenzotriazole
Overview
Description
Alpha-Methylbenzylaminobenzotriazole (α-MB) is a chemical compound known for its application in biochemical research, particularly as a cytochrome P-450 inhibitor. It has been used as a probe to examine the participation of cytochrome P-450 monooxygenases in various metabolic processes, demonstrating its significance in understanding biochemical pathways and toxicity mechanisms (Huijzer et al., 1989).
Synthesis Analysis
The synthesis of α-MB and related derivatives has been explored through various chemical reactions, focusing on the creation of compounds with potential biochemical and antimicrobial activities. Notably, new 2-[(alpha-methylbenzylidene)hydrazino]benzoxazole derivatives have been synthesized, showcasing the compound's versatility in forming structurally diverse molecules (Ersan et al., 1997).
Molecular Structure Analysis
Structural characterization is crucial for understanding the compound's interactions and reactivity. Studies involving spectroscopic characterization and Density Functional Theory (DFT) calculations have provided insights into the molecular structure and reactive properties of α-MB derivatives, highlighting their potential as antioxidants and enzyme inhibitors (Pillai et al., 2019).
Chemical Reactions and Properties
Alpha-MB is known for its role as a suicide substrate for cytochrome P-450, demonstrating isozyme-selective inhibition. This property is significant for its applications in studying enzyme-mediated reactions and developing inhibitors with specific target profiles (Knickle et al., 1994).
Physical Properties Analysis
While the detailed physical properties of α-MB are not explicitly discussed in the available literature, understanding these properties is essential for its handling, storage, and application in research settings.
Chemical Properties Analysis
The chemical properties of α-MB, such as its reactivity with different substrates, its potential for forming diverse chemical structures, and its inhibitory activity against specific enzymes, make it a compound of interest for chemical and biochemical research. Its selective inhibitory effects on cytochrome P-450 isozymes and the implications for its use in pulmonary versus hepatic studies highlight its utility in targeted biochemical investigations (Woodcroft et al., 1990).
Scientific Research Applications
Alpha-Methylbenzylaminobenzotriazole and its derivatives have been studied for their potential in pharmacological applications. For example, N-alpha-methylbenzyl-1-aminobenzotriazole and N-benzyl-1-aminobenzotriazole effectively inhibit rabbit pulmonary cytochrome P450 2Bs activity. This suggests their potential use in pharmacological studies, especially in the context of cytochrome P450 research (Mathews & Bend, 1993).
Some derivatives of alpha-Methylbenzylaminobenzotriazole demonstrate promising antimicrobial activity. For instance, 2-[(alpha-methylbenzylidene)hydrazino]benzoxazoles show effective antimicrobial action against various bacteria and yeasts, with compounds 4 and 8 exhibiting the most favorable activity (Ersan et al., 1997).
In the field of molecular pharmacology, isozyme-selective suicide inhibitors like alpha-Methylbenzylaminobenzotriazole have been identified as potent inhibitors of rabbit pulmonary microsomal cytochrome P-450 (Mathews & Bend, 1986).
Anticonvulsant properties have also been observed in some alpha-Methylbenzylaminobenzotriazole-related compounds. For example, d,l-4-amino-N-(alpha-methylbenzyl)-benzamide (12) showed high anticonvulsant activity in mouse models, compared to standard treatments like phenobarbital and phenytoin (Clark et al., 1984).
In cytochrome P-450 research, alpha-Methylbenzylaminobenzotriazole derivatives have shown selective inactivation of specific metabolic processes, suggesting their potential use in studying enzyme-related activities in drug metabolism and disposition (Huijzer et al., 1989).
properties
IUPAC Name |
N-(1-phenylethyl)benzotriazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-11(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)15-17-18/h2-11,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKDFAUZPHKYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909304 | |
Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)benzotriazol-1-amine | |
CAS RN |
105026-61-7 | |
Record name | alpha-Methylbenzylaminobenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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